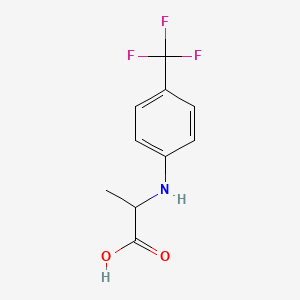

4-(Trifluoromethyl)phenyl-DL-alanine

Description

Contextualization within the Field of Fluorinated Amino Acid Research

Fluorinated amino acids are a class of amino acids that have at least one fluorine atom incorporated into their structure. These compounds are of growing importance in the pharmaceutical industry due to the increasing acceptance of peptides and modified peptides as drugs, and the use of fluorine in optimizing drug candidates. nih.gov The introduction of fluorine can enhance the biological properties of natural compounds. For instance, incorporating fluorinated amino acids into peptide drugs can improve their thermal and chemical stability, as well as increase their lipid solubility, which can lead to enhanced biological and pharmacological activity.

Within this context, 4-(Trifluoromethyl)phenyl-DL-alanine serves as a valuable building block in the synthesis of novel peptides and proteins. nbinno.com The presence of the trifluoromethyl group can be used to create peptides with improved pharmacokinetic properties. nih.gov Researchers utilize fluorinated amino acids like this compound as probes to study enzyme kinetics and protein interactions. The fluorine-19 isotope present in these molecules provides a distinct signal in Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the tracking and analysis of these molecules in complex biological systems. nbinno.com

Significance of Trifluoromethylation in Chemical Biology and Medicinal Chemistry Investigations

The trifluoromethyl (-CF3) group is a key functional group in medicinal chemistry due to its unique properties that can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. mdpi.com The process of introducing a trifluoromethyl group, known as trifluoromethylation, is a widely used strategy in modern drug design. hovione.com

The significance of the trifluoromethyl group stems from several of its key characteristics:

Increased Lipophilicity : The high electronegativity of the fluorine atoms makes the CF3 group highly lipophilic. nbinno.com This increased lipophilicity can enhance a drug's ability to cross biological membranes, leading to improved absorption and distribution. nbinno.com

Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF3 group resistant to metabolic degradation. nbinno.com This can result in drugs with longer half-lives. nbinno.com

Modulation of Electronic Properties : The trifluoromethyl group is a strong electron-withdrawing substituent. nbinno.com This property can improve hydrogen bonding and electrostatic interactions with biological targets. mdpi.com

Bioisostere : The trifluoromethyl group is often used as a bioisostere for a methyl group or a chloride atom to adjust the steric and electronic properties of a lead compound or to protect a reactive methyl group from metabolic oxidation. wikipedia.org

These properties make the trifluoromethyl group a valuable tool for medicinal chemists in the development of new therapeutic agents. nbinno.com

| Property influenced by Trifluoromethylation | Description | Reference |

| Lipophilicity | The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes. | nbinno.com |

| Metabolic Stability | The strong carbon-fluorine bond makes the CF3 group resistant to metabolic breakdown, potentially increasing a drug's half-life. | nbinno.com |

| Electronic Properties | As a potent electron-withdrawing group, the CF3 group can alter a molecule's electronic properties, enhancing interactions with biological targets. | mdpi.comnbinno.com |

| Bioisosterism | The CF3 group can be used as a substitute for other groups (like methyl or chlorine) to fine-tune a molecule's properties. | wikipedia.org |

Overview of DL-Amino Acid Derivatives in Biochemical and Synthetic Research

Amino acids, with the exception of glycine (B1666218), are chiral molecules that can exist as stereoisomers, specifically the L-form (left-handed) and the D-form (right-handed), which are mirror images of each other. ajinomoto.com The proteins in the human body are composed of L-amino acids. ajinomoto.com A mixture of equal parts L- and D-amino acids is known as a DL-amino acid or a racemic mixture. ajinomoto.com

While L-amino acids are the primary components of proteins, D-amino acids are also found in nature and have important biological functions. wikipedia.orgbiopharmaspec.com For example, D-amino acids are abundant in the peptidoglycan cell walls of bacteria, and D-serine can act as a neurotransmitter in the brain. wikipedia.org

In synthetic research, DL-amino acid derivatives are utilized for various purposes. The inclusion of D-amino acids in chemically synthesized peptides can increase their resistance to proteolysis, which is the breakdown of proteins into smaller polypeptides or single amino acids. biopharmaspec.com This increased stability can enhance the therapeutic potential of peptide-based drugs. nih.gov Furthermore, the process of racemization, which converts an L- or D-amino acid into a DL-mixture, is a key step in certain synthetic methodologies, such as the deuteration of amino acids for use in NMR studies and other biophysical techniques. mdpi.com

Research Landscape and Emerging Themes for Phenylalanine Analogues

Phenylalanine is an essential α-amino acid that serves as a precursor for the synthesis of proteins and various important biomolecules. Phenylalanine analogues are molecules that are structurally similar to phenylalanine and are of increasing interest in biotechnology and drug design. These analogues are used to introduce specific functional groups into proteins, to study protein dynamics and interactions, and to develop new protein materials with enhanced properties.

The research landscape for phenylalanine analogues is diverse and includes several key themes:

Protein Engineering : Non-natural phenylalanine analogues are incorporated into proteins to introduce new functionalities or to probe protein structure and function.

Drug Design : Modifications to the aromatic ring or side chain of phenylalanine can enhance the biological activity of molecules, improving their binding affinity and selectivity for specific biological targets. nih.gov

Transporter Studies : Phenylalanine analogues are used to study the structure-activity characteristics of amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is a target for drug delivery to the brain and tumors. nih.gov

Development of Novel Therapeutics : Analogues of phenylalanine have been investigated for a range of therapeutic applications, including in neutron capture therapy and as inhibitors of specific enzymes. wikipedia.orgresearchgate.net

The development and study of phenylalanine analogues, such as this compound, continue to be an active area of research with the potential to contribute to advancements in medicine and biotechnology.

| Research Area | Application of Phenylalanine Analogues |

| Protein Engineering | Introduction of specific functional groups into proteins. |

| Drug Design | Enhancement of binding affinity and selectivity of molecules for biological targets. |

| Transporter Studies | Investigation of structure-activity relationships of amino acid transporters. |

| Therapeutics | Development of new drugs for various diseases. |

Structure

3D Structure

Properties

Molecular Formula |

C10H10F3NO2 |

|---|---|

Molecular Weight |

233.19 g/mol |

IUPAC Name |

2-[4-(trifluoromethyl)anilino]propanoic acid |

InChI |

InChI=1S/C10H10F3NO2/c1-6(9(15)16)14-8-4-2-7(3-5-8)10(11,12)13/h2-6,14H,1H3,(H,15,16) |

InChI Key |

DCUHKPNLFWGSQE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)NC1=CC=C(C=C1)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Trifluoromethyl Phenyl Dl Alanine and Its Stereoisomers

Chemo-Enzymatic Approaches for the Synthesis of Fluorinated Phenylalanine Derivatives

Chemo-enzymatic synthesis combines the advantages of both chemical and biological catalysis to create efficient and selective routes to complex molecules. rsc.org These methods are particularly valuable for producing enantiomerically pure fluorinated amino acids, which are crucial building blocks for pharmaceuticals. researchgate.net By leveraging the high stereoselectivity of enzymes with the versatility of chemical reactions, researchers can construct chiral centers with high precision. mbl.or.kr

Biocatalytic Pathways for Asymmetric Synthesis of Enantiopure Fluorinated Alanines

Biocatalysis offers a powerful tool for the asymmetric synthesis of fluorinated alanines, providing environmentally friendly alternatives to traditional chemical methods. the-innovation.org Enzymes, operating under mild conditions, can create specific stereoisomers with high enantiomeric excess.

A key strategy involves the reductive amination of fluorinated pyruvate (B1213749) precursors using dehydrogenases. dtu.dknih.gov For instance, alanine (B10760859) dehydrogenase from Vibrio proteolyticus and diaminopimelate dehydrogenase from Symbiobacterium thermophilum have been successfully used for the production of (R)- and (S)-3-fluoroalanine, respectively. dtu.dk These enzymes have also demonstrated the ability to convert trifluoropyruvate into trifluorinated alanine, showcasing the potential for synthesizing amino acids with trifluoromethyl groups. dtu.dknih.gov The process often incorporates a cofactor recycling system, such as a formate (B1220265) dehydrogenase, to ensure the continuous supply of the required NAD(P)H, leading to high reaction yields. dtu.dk

| Enzyme | Substrate | Product | Yield | Enantiomeric Excess |

| Alanine Dehydrogenase (Vibrio proteolyticus) | 3-Fluoropyruvate | (R)-3-Fluoroalanine | >85% | Complete |

| Diaminopimelate Dehydrogenase (Symbiobacterium thermophilum) | 3-Fluoropyruvate | (S)-3-Fluoroalanine | >85% | Complete |

| Selected Dehydrogenases | Trifluoropyruvate | Trifluoroalanine | N/A | N/A |

Enzyme-Mediated Transformations in Stereoselective Synthesis (e.g., Transamination, Deracemization)

Enzyme-mediated transformations are central to the stereoselective synthesis of chiral fluorinated amino acids. Transaminases (also known as aminotransferases) and hydrolases are prominent examples of enzymes used for these purposes. mbl.or.krnih.gov

Transamination: Transaminases catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, creating a new amino acid. mbl.or.kr This method is highly effective for asymmetric synthesis, producing chiral amines with high yields and enantioselectivity from their corresponding ketones. mbl.or.krnih.gov The reaction mechanism involves a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, which facilitates the amino group transfer. mbl.or.kr By selecting an appropriate R- or S-selective transaminase, specific enantiomers of fluorinated alanines can be synthesized from precursors like 4-(trifluoromethyl)phenylpyruvic acid. nih.gov

Deracemization: This process resolves a racemic mixture (a 50:50 mix of enantiomers) into a single, pure enantiomer. Enzymatic deracemization is an efficient strategy that can be achieved through two main approaches. One method is kinetic resolution, where an enzyme selectively modifies one enantiomer, allowing the other to be isolated. For example, lipases can catalyze the enantioselective hydrolysis of racemic esters, yielding an enantiomerically pure acid and the unreacted ester of the opposite configuration. mdpi.com A second approach involves a stereoinversion process where one enantiomer is converted into the other, potentially allowing for a theoretical 100% yield of the desired stereoisomer. nih.gov

Chemical Synthesis Routes to Trifluoromethylated Alanine Analogues

While enzymatic methods offer high selectivity, chemical synthesis provides broad substrate scope and scalability for producing trifluoromethylated alanine analogues. Various advanced techniques have been developed to facilitate their construction. nbinno.comnih.gov

Microwave-Assisted Derivatization Techniques for Amino Acid Modification

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product purity and yields compared to conventional heating methods. nih.gov In the context of amino acid modification, microwaves can be used to efficiently drive reactions such as esterification, amide bond formation, and the attachment of protecting groups, facilitating the rapid synthesis of libraries of derivatized compounds like those based on a 4-(trifluoromethyl)phenyl-DL-alanine scaffold.

Nucleophilic Aromatic Substitution (SNAr) Strategies in Fluorine-Containing Amino Acid Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings. nih.gov This reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. nih.govsemanticscholar.org For the reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. semanticscholar.org In the synthesis of fluorine-containing amino acids, an SNAr reaction could be employed to introduce a fluorine atom onto an aromatic precursor or to attach the aryl moiety to the alanine backbone. More recent studies have also proposed a concerted SNAr mechanism, where the nucleophile attacks and the leaving group departs in a single step, avoiding a high-energy intermediate and expanding the reaction's scope to less activated substrates. nih.gov

Multi-Component Reactions and Annulation Strategies Utilizing Amino Acid Scaffolds

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. epfl.ch MCRs are characterized by their operational simplicity, high atom economy, and ability to rapidly generate molecular complexity. frontiersin.orgrug.nl Amino acid scaffolds, including phenylalanine derivatives, can be used as building blocks in MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, to synthesize complex heterocyclic structures. rug.nl This approach allows for the creation of diverse libraries of compounds from simple precursors in a time- and resource-efficient manner. frontiersin.org

Chiral Resolution and Enantioselective Synthesis Strategies for DL-Alanine Derivatives

The separation of racemic mixtures and the direct synthesis of enantiomerically pure forms of this compound are critical for evaluating the biological activity of each stereoisomer. Various methodologies have been developed to achieve this, ranging from classical resolution techniques to sophisticated asymmetric synthesis.

Chiral Resolution:

One of the most powerful techniques for the separation of enantiomers is chiral High-Performance Liquid Chromatography (HPLC). This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. While specific chromatograms for this compound are not widely published, the resolution of similar phenylalanine derivatives provides a strong basis for method development. For instance, teicoplanin-based CSPs have been successfully used for the enantiomeric separation of phenylalanine and its derivatives. sigmaaldrich.comnih.gov A two-dimensional HPLC approach, coupling an achiral column to a chiral one, can also be employed for the analysis of amino acid enantiomers in complex mixtures. nih.gov

Enzymatic kinetic resolution offers a highly selective alternative for separating enantiomers. This technique employs enzymes that preferentially catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, lipases are commonly used for the kinetic resolution of racemic esters through enantioselective hydrolysis or transesterification. In a study on the resolution of 1-(4-(trifluoromethyl)phenyl)ethanol, a structurally related compound, Lipase PS from Pseudomonas cepacia demonstrated high efficiency in catalyzing the transesterification with vinyl acetate, achieving a high enantiomeric excess of the remaining substrate. acs.org A similar enzymatic approach could be applied to the resolution of esters of this compound. The kinetic resolution of N-acetyl-DL-alanine methyl ester using an esterase from Bacillus cereus also highlights the potential of enzymatic methods, achieving excellent enantiomeric excess. frontiersin.org

| Method | Chiral Selector/Enzyme | Substrate | Key Findings |

|---|---|---|---|

| Chiral HPLC | Teicoplanin-based CSP | Phenylalanine Enantiomers | Successful resolution achieved with optimized mobile phases. sigmaaldrich.comnih.gov |

| Enzymatic Kinetic Resolution | Lipase PS from Pseudomonas cepacia | 1-(4-(Trifluoromethyl)phenyl)ethanol | High enantiomeric excess (>99.0%) of the substrate was achieved. acs.org |

| Enzymatic Kinetic Resolution | Esterase from Bacillus cereus | N-acetyl-DL-alanine methyl ester | Enantiomeric excess of 99.99% was obtained for the N-acetyl-D-alanine methyl ester. frontiersin.org |

Enantioselective Synthesis:

Asymmetric synthesis provides a more direct route to enantiomerically pure compounds, avoiding the need for resolving a racemic mixture. One notable approach involves the use of chiral auxiliaries or catalysts to control the stereochemistry of the reaction. An advanced method for the preparation of phenylalanine-type amino acids, including a p-trifluoromethyl derivative, utilizes the alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base. This protocol, which involves a tandem alkylation and second-order asymmetric transformation, results in the nearly complete precipitation of one diastereomer, which can be isolated by simple filtration in high yield and diastereomeric purity.

Another powerful strategy is the asymmetric alkylation of a glycine enolate equivalent using a chiral phase-transfer catalyst. Cinchona alkaloid-derived quaternary ammonium (B1175870) salts have been shown to be effective catalysts for the asymmetric alkylation of N-(dibenzylidene)glycine tert-butyl ester with substituted benzyl (B1604629) bromides, yielding chiral phenylalanine derivatives with high enantioselectivity. While a trifluoromethyl-substituted benzyl bromide led to a slightly lower enantiomeric excess compared to other substrates in one study, the method remains a viable route for the asymmetric synthesis of this compound. Biocatalytic methods, such as the use of imine reductases (IREDs), have also been developed for the enantioselective synthesis of related chiral amines, demonstrating the potential for enzymatic synthesis of the target amino acid. digitellinc.com

| Method | Chiral Catalyst/Auxiliary | Reactants | Product | Yield/Selectivity |

|---|---|---|---|---|

| Asymmetric Alkylation | Chiral Ni(II) complex of glycine Schiff base | Ni(II) complex and p-trifluoromethylbenzyl bromide | (SC,RN,RC)-configured diastereomer | High yield and diastereomeric purity. |

| Asymmetric Phase-Transfer Catalysis | Cinchona alkaloid-derived catalyst | N-(dibenzylidene)glycine tert-butyl ester and 4-(trifluoromethyl)benzyl bromide | Chiral 4-(trifluoromethyl)phenylalanine derivative | Reported with 90% enantiomeric excess in a related system. |

Functional Group Interconversions and Modifications of Trifluoromethylated Alanine Backbones

The versatility of this compound as a building block in medicinal chemistry is further enhanced by the ability to perform various functional group interconversions on its backbone. These modifications can be used to fine-tune the molecule's properties or to introduce functionalities for conjugation to other molecules.

Modifications of the Amino and Carboxyl Groups:

The amino and carboxyl groups of the alanine backbone are readily amenable to a wide range of chemical transformations. The amino group can undergo N-acylation with various acylating agents to form amides. This reaction is fundamental in peptide synthesis, where the amino acid is incorporated into a peptide chain. Reagents such as PyBOP® (benzotriazolyloxy-tris[pyrrolidino]-phosphonium hexafluorophosphate) are commonly used as coupling agents to facilitate amide bond formation with minimal racemization. beilstein-journals.org

The carboxyl group can be converted to an ester through esterification. This is often done to protect the carboxylic acid during other reactions or to modify the compound's solubility and pharmacokinetic properties. The synthesis of phenylalanine-derived trifluoromethyl ketones for use in catalysis has been reported, which involves the manipulation of the carboxyl group. researchgate.net Furthermore, the carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). nih.gov This transformation opens up further possibilities for derivatization of the resulting hydroxyl group.

Modifications of the Trifluoromethyl Group:

While the trifluoromethyl group is known for its high stability, selective transformations of the C-F bonds are possible under specific conditions. These reactions can provide access to derivatives with altered electronic and steric properties. For instance, methods have been developed for the selective transformation of a single C-F bond in aromatic trifluoromethyl groups. Although challenging, these modifications could potentially be applied to the 4-(trifluoromethyl)phenyl moiety of the amino acid to generate novel analogues.

| Functional Group | Transformation | Reagents | Product |

|---|---|---|---|

| Amino Group | N-Acylation | Acyl chloride, Coupling agents (e.g., PyBOP®) | Amide |

| Carboxyl Group | Esterification | Alcohol, Acid catalyst | Ester |

| Carboxyl Group | Reduction | LiAlH4 | Primary Alcohol |

| Trifluoromethyl Group | C-F Bond Transformation | Specialized reagents | Modified fluorinated group |

Computational Chemistry and Molecular Modeling Studies of 4 Trifluoromethyl Phenyl Dl Alanine

Quantum Mechanical and Molecular Mechanics Calculations for Structural Elucidation

Quantum mechanical (QM) and molecular mechanics (MM) calculations are fundamental tools for the structural elucidation of molecules like 4-(Trifluoromethyl)phenyl-DL-alanine. QM methods, such as Density Functional Theory (DFT), offer a high level of accuracy in determining electronic structure and optimized geometries. For instance, DFT calculations at the B3LYP/6-311G(d,p) level have been effectively used to study the formation of alanine (B10760859), providing insights into reaction energies and potential barriers. researchgate.net Such methods can be applied to this compound to understand how the trifluoromethyl group influences its electronic properties and geometry.

Molecular mechanics (MM) force fields, on the other hand, provide a computationally less expensive means to explore the conformational landscape of larger molecules and their assemblies. youtube.com These force fields use classical physics to model the energy of a molecule as a function of its atomic coordinates, considering terms for bond stretching, angle bending, and torsional angles. youtube.com For alanine and its derivatives, MM methods are crucial for initial conformational searches and for providing starting structures for more rigorous QM calculations. The choice of atom types within a force field is critical, as different parameters are assigned based on the hybridization and chemical environment of each atom. youtube.com

Molecular Docking and Dynamics Simulations for Ligand-Protein Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques to investigate how ligands like this compound interact with biological macromolecules such as proteins. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions, such as hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net The process involves sampling a large number of possible conformations of the ligand within the active site of the protein and scoring them based on a defined scoring function. researchgate.net For example, in studies of other compounds, docking has been used to identify key amino acid residues involved in binding. nih.govorientjchem.org

Following docking, molecular dynamics simulations can be employed to study the stability of the ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their dynamic behavior. researchgate.net These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies. nih.gov For alanine-containing peptides, MD simulations have been used to study their conformational dynamics and interactions in aqueous solutions. researchgate.netnih.gov

Conformational Analysis and Crystal Structure Prediction Methodologies for Alanine Derivatives

Conformational analysis is crucial for understanding the three-dimensional structures available to flexible molecules like this compound. For the parent amino acid, alanine, numerous conformers have been identified in the gas phase using theoretical calculations. usp.br The relative energies of these conformers can be determined with high accuracy using methods like coupled-cluster [CCSD(T)] calculations. acs.org The presence of different conformers can significantly influence the molecule's properties and biological activity. researchgate.net

Crystal structure prediction (CSP) is a computational methodology aimed at identifying the most stable crystal packing arrangements for a given molecule. iucr.org For amino acids like alanine, CSP can be challenging due to their conformational flexibility and the formation of zwitterions in the solid state. rsc.org The experimentally observed crystal structures of L-alanine and DL-alanine reveal specific conformations that are not necessarily the most stable in the gas phase, highlighting the importance of intermolecular interactions in the solid state. iucr.org The crystal structure of L-alanine is characterized by a three-dimensional network of hydrogen bonds. rsc.orgresearchgate.net Similarly, DL-alanine's crystal structure has been refined using three-dimensional Fourier analysis. acs.org

| Methodology | Application to Alanine Derivatives | Key Findings for Alanine |

| Quantum Mechanics (DFT) | Optimization of molecular geometry and calculation of electronic properties. | Identification of multiple stable conformers in the gas phase. usp.br |

| Molecular Mechanics | Exploration of the conformational landscape. | Provides initial structures for QM calculations. |

| Molecular Docking | Prediction of binding modes to protein targets. | Identifies key interacting residues. |

| Molecular Dynamics | Simulation of the dynamic behavior of the molecule and its complexes. | Assesses the stability of ligand-protein interactions. nih.gov |

| Crystal Structure Prediction | Identification of stable crystal packing. | The observed crystal structure is influenced by intermolecular forces. iucr.org |

Theoretical Prediction of Molecular Properties and their Influence on Biological Activity

The biological activity of a molecule is intimately linked to its physicochemical properties. Computational methods can predict several of these properties for this compound, offering insights into its potential behavior in biological systems.

LogP: The partition coefficient (LogP) is a measure of a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethyl group is known to significantly increase lipophilicity, and therefore, this compound is expected to have a higher LogP compared to phenylalanine or alanine.

Halogen Bonding: The fluorine atoms in the trifluoromethyl group can participate in halogen bonding, a non-covalent interaction where an electrophilic region on the halogen atom interacts with a nucleophilic site. researchgate.net Halogen bonding can play a significant role in molecular recognition and self-assembly, as has been observed in iodinated diphenylalanine peptides. polimi.it

Hydrogen Bonding: The amino and carboxylic acid groups of this compound are capable of acting as both hydrogen bond donors and acceptors. PubChem predicts a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 for this molecule. nih.gov Hydrogen bonding is a critical determinant of the structure of amino acids in both solution and the solid state, as seen in the extensive hydrogen-bonding network of DL-alanine. researchgate.net

| Property | Predicted Influence of the Trifluoromethyl Group | Predicted Values for this compound |

| LogP | Increased lipophilicity | Higher than phenylalanine |

| Halogen Bonding | Potential for halogen bonding interactions | Can influence molecular recognition |

| Hydrogen Bond Donors | Unchanged from phenylalanine | 2 nih.gov |

| Hydrogen Bond Acceptors | Increased due to fluorine atoms | 6 nih.gov |

| Rotatable Bond Count | Unchanged from phenylalanine | 3 nih.gov |

Metabolism Research and Biochemical Fate of 4 Trifluoromethyl Phenyl Dl Alanine in Vitro and Theoretical Perspectives

Investigation of Enzymatic Biotransformation Pathways (e.g., Cytochrome P450 Isoforms, UGTs)

The metabolic pathways of 4-(Trifluoromethyl)phenyl-DL-alanine are presumed to be analogous to those of its parent amino acid, L-phenylalanine, but significantly modulated by the presence of the para-trifluoromethyl group. The primary routes of L-phenylalanine metabolism involve transamination and hydroxylation. reactome.orgnih.gov

Transamination: The most probable metabolic route for this compound is transamination, catalyzed by aminotransferase enzymes. This reaction would convert the amino acid into its corresponding α-keto acid, 4-(Trifluoromethyl)phenylpyruvic acid. This pathway is a fundamental step in the catabolism of many amino acids. nih.gov

Cytochrome P450 (CYP450) Mediated Oxidation: The Cytochrome P450 superfamily of enzymes is responsible for the Phase I metabolism of a vast majority of xenobiotics, typically through oxidative reactions like hydroxylation. optibrium.comnih.gov For natural L-phenylalanine, the enzyme phenylalanine hydroxylase (PAH) converts it to L-tyrosine. reactome.org However, in the case of this compound, this specific pathway is blocked. The para-position of the phenyl ring is occupied by the trifluoromethyl group, which is highly resistant to oxidative metabolism due to the strength and stability of the C-F bonds. researchgate.net

While direct hydroxylation at the para-position is sterically and electronically hindered, metabolism by CYP450 isoforms at other positions on the aromatic ring (i.e., ortho to the alanine (B10760859) substituent) remains a theoretical possibility. Studies on analogous compounds like 4-halobiphenyls have shown that while the primary metabolic route is hydroxylation para to the phenyl-phenyl bridge, a minor pathway involves hydroxylation ortho to the halogen substituent. nih.gov Therefore, minor quantities of hydroxylated metabolites of this compound could potentially be formed by enzymes such as CYP3A4 or CYP2D6, which are major contributors to drug metabolism. droracle.ai

Phase II Conjugation (UGTs): Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are Phase II enzymes that conjugate molecules with glucuronic acid to increase their water solubility and facilitate excretion. youtube.com If any hydroxylated metabolites of this compound are formed during Phase I metabolism, they would become substrates for UGTs, leading to the formation of O-glucuronides. The parent compound itself, lacking a suitable functional group like a hydroxyl or carboxyl group that is readily conjugated, is unlikely to be a direct substrate for UGTs.

In Vitro Metabolic Stability Profiling of Trifluoromethylated Compounds

In vitro metabolic stability assays are crucial in drug discovery for predicting how long a compound will remain in the body. droracle.ai These assays typically involve incubating the compound with liver fractions, such as microsomes or hepatocytes, and measuring its disappearance over time. droracle.ai The key parameters derived are the half-life (t½) and intrinsic clearance (CLint).

The presence of a trifluoromethyl group is a well-established strategy for enhancing the metabolic stability of drug candidates. researchgate.net The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by metabolic enzymes like CYP450s. This "metabolic blocking" at the site of fluorination prevents the formation of metabolites that would otherwise be generated via hydroxylation.

For this compound, the trifluoromethyl group at the para-position effectively shields the molecule from aromatic hydroxylation, which is a primary metabolic pathway for phenylalanine. This is expected to result in significantly increased metabolic stability compared to non-fluorinated phenylalanine or other analogs with more labile substituents. In a typical in vitro assay using human liver microsomes, this compound would be expected to exhibit a longer half-life and lower intrinsic clearance.

| Compound | Key Structural Feature | Expected Primary Metabolic Pathway | Predicted In Vitro Half-Life (t½) | Predicted Intrinsic Clearance (CLint) |

|---|---|---|---|---|

| Phenylalanine | Para C-H bond | Aromatic Hydroxylation | Short | High |

| This compound | Para C-CF3 bond | Transamination | Long | Low |

This interactive table provides a conceptual comparison based on established principles of drug metabolism. Actual values would be determined experimentally.

Theoretical Prediction and Characterization of Metabolites

Based on the known biochemical pathways for amino acid catabolism and the chemical properties of the trifluoromethyl group, the metabolites of this compound can be theoretically predicted. The metabolic pathway is likely to be dominated by the transamination route, as the alternative oxidative pathways are hindered.

The predicted metabolic cascade would be as follows:

Transamination: this compound undergoes transamination, losing its amino group to an α-keto acid acceptor (like α-ketoglutarate) to yield 4-(Trifluoromethyl)phenylpyruvic acid .

Further Metabolism of the α-Keto Acid: The resulting phenylpyruvic acid derivative can then be further metabolized through two main routes, analogous to those for phenylpyruvate itself: nih.gov

Reduction: It can be reduced to form 4-(Trifluoromethyl)phenyllactic acid .

Oxidative Decarboxylation: It can undergo oxidative decarboxylation to yield 4-(Trifluoromethyl)phenylacetic acid .

Aromatic hydroxylation is considered a negligible or very minor pathway due to the stability of the trifluoromethyl group. Therefore, the formation of a tyrosine-like analog, 3-hydroxy-4-(trifluoromethyl)phenylalanine, while theoretically possible via an NIH shift mechanism, is expected to be minimal.

| Predicted Metabolite | Enzymatic Reaction | Metabolic Phase |

|---|---|---|

| 4-(Trifluoromethyl)phenylpyruvic acid | Transamination | Phase I |

| 4-(Trifluoromethyl)phenyllactic acid | Reduction | Phase I |

| 4-(Trifluoromethyl)phenylacetic acid | Oxidative Decarboxylation | Phase I |

This table outlines the most likely metabolites of this compound based on theoretical metabolic pathways.

Analytical Methodologies for Research and Characterization of 4 Trifluoromethyl Phenyl Dl Alanine

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for evaluating the purity and quantifying 4-(Trifluoromethyl)phenyl-DL-alanine. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of amino acids due to its efficiency and reliability. While specific methods for this particular compound are often proprietary, a general approach can be outlined based on standard practices for similar analytes.

A typical RP-HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the concentration of the organic modifier is increased over time, is often used to ensure the efficient elution of the compound of interest while separating it from any impurities.

Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl ring in the molecule absorbs UV light. The wavelength for detection would be selected based on the absorbance maximum of the compound, typically around 210-220 nm for the phenyl group. For quantification, a calibration curve is constructed by analyzing a series of standards of known concentration. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. Quantitative Nuclear Magnetic Resonance (qNMR) can also be used as a primary method for determining purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration. ox.ac.uknih.govresearchgate.netsigmaaldrich.comfrontiersin.org

Table 1: Representative RP-HPLC Parameters for Purity Analysis

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Column Temperature | 25 °C |

Spectroscopic Techniques for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular framework and mass of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR provides information on the number and environment of hydrogen atoms in the molecule. For this compound, characteristic signals would be observed for the aromatic protons, the alpha-proton, and the beta-protons of the alanine (B10760859) side chain. The aromatic protons would likely appear as a set of doublets in the downfield region (around 7.0-8.0 ppm) due to the electron-withdrawing trifluoromethyl group. The alpha-proton would be a multiplet around 3.5-4.5 ppm, and the beta-protons would appear as a multiplet at a slightly higher field. rsc.orgresearchgate.netnih.gov

¹³C NMR: Carbon-13 NMR is used to determine the number of non-equivalent carbon atoms and their chemical environments. The spectrum would show distinct signals for the carboxylic acid carbon, the aromatic carbons (with the carbon attached to the CF₃ group showing a characteristic quartet due to C-F coupling), the alpha-carbon, and the beta-carbon. The trifluoromethyl carbon itself would also be observable. rsc.orgresearchgate.netillinois.eduresearchgate.net

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique specifically for fluorine-containing compounds. The trifluoromethyl group would give a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to the electronic environment and can be a key identifier for the compound. The chemical shift for a trifluoromethyl group on a benzene (B151609) ring typically appears around -60 to -65 ppm relative to a CFCl₃ standard. rsc.orgcore.ac.ukcolorado.edunih.govalfa-chemistry.com

Table 2: Predicted NMR Chemical Shifts (δ) in ppm

| Nucleus | Predicted Chemical Shift Range (ppm) | Solvent |

| ¹H | Aromatic: 7.4-7.8, Alpha-H: ~4.0, Beta-H₂: ~3.2 | DMSO-d₆ |

| ¹³C | Carbonyl: ~173, Aromatic: 125-140, Alpha-C: ~55, Beta-C: ~36, CF₃: ~124 (quartet) | DMSO-d₆ |

| ¹⁹F | -63.7 | CDCl₃ |

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecule would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation pathways for phenylalanine derivatives include the loss of the carboxyl group (CO₂H) and cleavage of the bond between the alpha and beta carbons of the side chain. The presence of the trifluoromethyl group would also lead to characteristic fragmentation patterns.

Chiral Chromatography for Enantiomeric Ratio Determination

Since this compound is a racemic mixture, it is essential to have a method to separate and quantify the D- and L-enantiomers. Chiral chromatography is the most common technique for this purpose. This can be achieved either by using a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

One effective class of CSPs for the separation of underivatized amino acids are those based on macrocyclic glycopeptides, such as teicoplanin. A column like the Chirobiotic T is known to be effective in separating a wide range of amino acid enantiomers. researchgate.netnih.govsigmaaldrich.comsigmaaldrich.combioanalysis-zone.com The separation mechanism involves multiple interactions, including hydrogen bonding, ionic interactions, and inclusion complexation, which lead to different retention times for the two enantiomers. The mobile phase for such separations often consists of a polar organic solvent like methanol or acetonitrile with a small amount of an acidic or basic modifier to control the ionization state of the analyte and the stationary phase.

The enantiomeric ratio is determined by comparing the peak areas of the two separated enantiomers in the chromatogram.

Table 3: Representative Chiral HPLC Parameters

| Parameter | Value |

| Column | Chirobiotic T (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol / 0.1% Acetic Acid / 0.1% Triethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Column Temperature | 25 °C |

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a powerful strategy to improve the analytical properties of this compound, particularly for chiral separations and enhancing detection sensitivity. By reacting the amino group with a suitable reagent, the compound's volatility, chromatographic behavior, and detectability can be significantly altered.

For chiral analysis, derivatization with a chiral reagent is a common approach. Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a widely used chiral derivatizing agent for amino acids. nih.govresearchgate.netnih.govnih.govnih.govresearchgate.netthermofisher.comresearchgate.net It reacts with the primary amine of both the D- and L-enantiomers of this compound to form diastereomers. These diastereomers have different physical properties and can be readily separated on a standard reversed-phase HPLC column. The dinitrophenyl chromophore in Marfey's reagent also provides strong UV absorbance at around 340 nm, which significantly enhances the sensitivity of detection.

Another chiral derivatizing agent is 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). researchgate.net GITC reacts with the amino group to form diastereomeric thiourea (B124793) derivatives, which can also be separated by RP-HPLC. The choice of derivatizing agent often depends on the specific amino acid and the analytical goals.

The derivatization reaction is typically carried out under mild basic conditions, and after the reaction is complete, the mixture can be directly injected into the HPLC system for analysis.

Table 4: Common Derivatization Reagents and Their Properties

| Reagent | Functional Group Targeted | Key Advantage |

| Marfey's Reagent (FDAA) | Primary Amines | Forms diastereomers for chiral separation on achiral columns; strong UV chromophore. |

| GITC | Primary Amines | Forms diastereomeric thioureas for chiral separation. |

Advanced Research Applications and Future Perspectives for 4 Trifluoromethyl Phenyl Dl Alanine

Development as Molecular Probes and Analytical Tools in Biological Research

The unique properties of the fluorine atom, particularly its high electronegativity and the trifluoromethyl group, make 4-(Trifluoromethyl)phenyl-DL-alanine a valuable tool in biological research. Its incorporation into peptides and proteins allows for the development of sophisticated molecular probes and analytical tools to investigate complex biological processes.

One of the most significant applications is in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The fluorine-19 (¹⁹F) nucleus has a distinct NMR signal that is highly sensitive to the local chemical environment and has no background signal in biological systems. nbinno.com This allows researchers to track the behavior of molecules containing this compound within complex biological settings without interference from other atoms. nbinno.com This capability is invaluable for studying protein folding, conformational changes, enzyme kinetics, and ligand-protein interactions. nbinno.com

The trifluoromethyl group also enhances the lipophilicity of the amino acid, which can influence its interaction with biological membranes and proteins. nbinno.com This property is particularly useful for studying cellular uptake mechanisms and the activity of membrane-bound enzymes. nbinno.com By strategically placing this fluorinated amino acid within a peptide sequence, researchers can create probes to investigate protein-membrane interactions and the dynamics of membrane proteins.

Furthermore, the introduction of the trifluoromethyl group can serve as a probe for understanding intermolecular forces. Fluorination can modulate hydrophobic and van der Waals interactions, as well as hydrogen bonding patterns, providing insights into the binding affinity and selectivity of peptides for their biological targets. mdpi.com

Below is a table summarizing the applications of this compound as a molecular probe:

| Application Area | Technique | Information Gained |

| Protein Structure and Dynamics | ¹⁹F NMR Spectroscopy | Conformational changes, folding pathways, protein stability. |

| Enzyme Kinetics | ¹⁹F NMR Spectroscopy | Enzyme-substrate interactions, catalytic mechanisms, inhibitor binding. |

| Ligand-Protein Binding | ¹⁹F NMR Spectroscopy | Binding affinity, kinetics, and the local environment of the binding site. |

| Cellular Uptake and Membrane Interaction | Fluorescence Microscopy, NMR | Mechanisms of cellular entry, interaction with biological membranes. |

Utilization in Combinatorial Library Design for Academic Drug Discovery Efforts

This compound serves as a crucial building block in the design and synthesis of combinatorial chemical libraries for academic drug discovery. nbinno.com Combinatorial chemistry enables the rapid synthesis of a large number of diverse, yet related, molecules, which can then be screened for biological activity. nih.gov The unique properties of this fluorinated amino acid make it an attractive component for generating libraries of novel peptides and peptidomimetics with enhanced therapeutic potential. nbinno.com

The incorporation of this compound into peptide libraries can significantly improve the drug-like properties of the resulting molecules. The trifluoromethyl group can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, thereby increasing the in vivo half-life of the peptide. nbinno.comnih.gov Furthermore, the increased lipophilicity imparted by the trifluoromethyl group can improve membrane permeability and oral bioavailability. nbinno.com

In academic drug discovery, where resources may be limited, the ability to efficiently generate libraries with a higher probability of containing active compounds is critical. By using building blocks like this compound, researchers can design focused libraries aimed at specific biological targets. For instance, if a target protein has a hydrophobic binding pocket, incorporating this amino acid can lead to compounds with higher binding affinities. researchgate.net

The process of designing these libraries often involves computational methods to predict the properties of the resulting molecules. nih.gov Researchers can create virtual libraries and use in silico screening to prioritize which compounds to synthesize, saving time and resources. nih.gov

The following table outlines the advantages of including this compound in combinatorial libraries:

| Property Enhanced | Mechanism | Impact on Drug Discovery |

| Metabolic Stability | Steric hindrance of enzymatic cleavage sites. | Increased in vivo half-life and therapeutic efficacy. |

| Binding Affinity | Increased hydrophobicity and altered electronic properties. | Higher potency and selectivity for the biological target. |

| Membrane Permeability | Enhanced lipophilicity. | Improved oral bioavailability and cellular uptake. |

| Structural Diversity | Introduction of a unique chemical moiety. | Exploration of novel chemical space and potential for new biological activities. |

Strategies for Enhancing Molecular Properties for Optimized Research Utility

To further optimize the utility of this compound in research, various strategies can be employed to enhance its molecular properties. These strategies focus on modifying the amino acid itself or the way it is incorporated into larger molecules to fine-tune its behavior for specific applications.

Another approach is to synthesize derivatives of this compound with additional functional groups. This can include the introduction of other halogens, alkyl groups, or reactive handles for bioconjugation. Such modifications can be used to further tune the electronic properties, steric bulk, and reactivity of the amino acid, allowing for the development of more specialized research tools. nih.gov

Furthermore, advancements in synthetic methodologies are crucial for enhancing the accessibility and utility of this compound. The development of more efficient and scalable synthetic routes allows for the production of highly pure enantiomers and isotopically labeled versions (e.g., with ¹³C or ¹⁵N) for advanced NMR studies. nbinno.com

The table below details strategies for property enhancement:

| Strategy | Objective | Example Application |

| Site-Selective Incorporation | To control the impact of the fluorinated residue on protein structure and function. | Placing the residue at a protein-protein interface to study binding interactions. |

| Chemical Derivatization | To introduce new functionalities and fine-tune physicochemical properties. | Synthesizing a derivative with a clickable alkyne group for bioconjugation. |

| Advanced Synthetic Methods | To improve purity, yield, and accessibility of the compound and its analogs. | Developing a stereoselective synthesis to obtain pure L- or D-enantiomers. |

| Isotopic Labeling | To enable advanced analytical techniques. | Incorporating ¹³C and ¹⁵N for detailed NMR structural analysis of proteins. |

Unexplored Research Avenues and Methodological Challenges in Fluorinated Amino Acid Science

Despite the significant progress in the use of fluorinated amino acids, several research avenues remain unexplored, and methodological challenges persist. The full potential of compounds like this compound is yet to be realized.

One area for future exploration is the systematic investigation of the "fluorous effect" in different protein contexts. The impact of fluorination on protein stability and folding is not yet fully predictable and can be highly dependent on the local environment within the protein. nih.gov A more comprehensive understanding of these context-dependent effects would enable a more rational design of fluorinated proteins with desired properties. nih.gov

The development of novel methods for the biosynthesis of fluorinated amino acids and their site-specific incorporation into proteins in living cells remains a significant challenge. While some methods exist, they are often limited by efficiency and the types of fluorinated amino acids that can be used. researchgate.net Overcoming these limitations would open up new possibilities for studying protein function in their native cellular environment.

Methodological challenges also exist in the chemical synthesis of complex fluorinated amino acids. The introduction of fluorine, particularly the trifluoromethyl group, often requires harsh reaction conditions that may not be compatible with other functional groups. nih.gov Developing milder and more selective fluorination and trifluoromethylation reactions is an active area of research. rsc.org

Finally, the exploration of fluorinated amino acids in materials science is an emerging field. The unique properties of these compounds could be harnessed to create novel biomaterials with tailored properties, such as enhanced thermal stability or specific surface characteristics.

Unexplored areas and challenges are summarized below:

| Area | Description | Potential Impact |

| Predictive Understanding of Fluorine Effects | The influence of fluorination on protein structure and function is often unpredictable and context-dependent. nih.gov | Rational design of proteins with enhanced stability, activity, and novel functions. |

| In Vivo Incorporation | Efficient and versatile methods for the biosynthetic incorporation of fluorinated amino acids into proteins within living cells are needed. researchgate.net | Enabling the study of protein dynamics and interactions in a native cellular context. |

| Advanced Synthetic Methodologies | The development of milder, more selective, and scalable synthetic routes for complex fluorinated amino acids is required. nih.gov | Increased accessibility to a wider range of fluorinated building blocks for research. |

| Fluorinated Biomaterials | The application of fluorinated amino acids in the design of novel biomaterials is a nascent field with significant potential. | Creation of new materials for drug delivery, tissue engineering, and diagnostics. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.